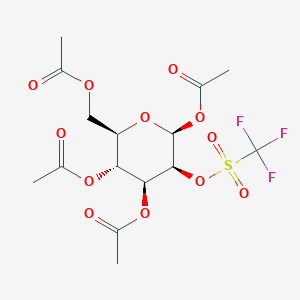

Mannose triflate

描述

Overview of Glycosyl Triflates in Oligosaccharide Synthesis

Glycosyl triflates are a class of highly reactive glycosyl donors frequently utilized in oligosaccharide synthesis. They are typically generated in situ from more stable precursors, such as thioglycosides or glycosyl sulfoxides, upon treatment with appropriate activators nih.govglycoforum.gr.jprsc.org. The triflate group () is an excellent leaving group due to its strong electron-withdrawing nature and the stability of the resulting triflate anion. This high reactivity promotes the departure of the leaving group, generating an electrophilic anomeric center that can be attacked by a nucleophilic acceptor alcohol chemimpex.comontosight.ai.

The use of glycosyl triflates allows for efficient glycosylation reactions, often proceeding under mild conditions. They are particularly valuable for coupling less reactive glycosyl acceptors or for synthesizing challenging glycosidic linkages nih.gov. The mechanism of glycosylation involving glycosyl triflates can range from -like displacement, leading to inversion of configuration at the anomeric center, to -like processes involving oxocarbenium ion intermediates, which can result in mixtures of anomers rsc.orgnih.gov. The specific pathway is influenced by factors such as the structure of the donor, the presence of neighboring groups, and the reaction solvent rsc.orgnih.gov.

Historical Context of Mannose Triflate Utilization

The development of effective glycosylation methods has been a long-standing goal in carbohydrate chemistry. Early methods often suffered from issues with yield and stereoselectivity. The introduction of glycosyl triflates as reactive intermediates marked a significant advancement. The synthesis of 1,3,4,6-tetra-O-acetyl-2-O-(trifluoromethanesulfonyl)-β-D-mannopyranose (this compound) and its application as a precursor for nucleophilic substitution, notably in the synthesis of 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG), highlights its historical importance nih.govresearchgate.net. The publication of its synthesis by Hamacher in 1984 was a key event that contributed to the widespread use of [18F]FDG in positron emission tomography (PET) nih.gov.

The use of this compound and related glycosyl triflates has evolved over time with the development of new activating systems and reaction conditions to improve efficiency and control stereochemistry nih.gov. Researchers have investigated various protecting group strategies and promoters to optimize glycosylation outcomes with this compound nih.govacs.org.

Significance of this compound in Stereoselective Glycosylations

Stereoselective glycosylation, particularly the formation of 1,2-cis-glycosidic linkages, is often challenging. Mannosides, which typically form β-linkages via -like mechanisms from activated α-donors, represent a class where stereocontrol is crucial rsc.orgnih.gov. This compound has proven to be a valuable donor for achieving stereoselective glycosylations, especially for constructing β-mannosidic linkages rsc.orgnih.gov.

The stereochemical outcome of glycosylation with this compound is influenced by the interplay of various factors, including the anomeric effect, the nature of protecting groups, and the reaction mechanism nih.govacs.org. Studies have shown that the configuration at the C2 position of the sugar donor is critical in modulating stereoselectivity acs.org. For mannose derivatives, the presence of certain protecting groups, such as a 4,6-O-benzylidene acetal (B89532), can significantly influence the stereochemical outcome, often favoring the formation of β-mannosides nih.govrsc.org. This is attributed to the effect of the protecting group on the stability and interconversion of proposed intermediates, such as α- and β-glycosyl triflates and oxocarbenium ions nih.govacs.orgacs.org.

Research findings using low-temperature NMR and kinetic studies have provided insights into the reaction mechanisms involving this compound. These studies suggest the involvement of α-mannopyranosyl triflates as intermediates and highlight the importance of their transformation into product glycosides nih.gov. The stereoselectivity can be explained by the attack of the nucleophile on transient intermediates, where the α-face might be shielded by the triflate counterion, favoring β-product formation nih.gov.

Data from research studies investigating the stereoselectivity of glycosylations with mannose derivatives highlight the impact of structural features and reaction conditions. For instance, studies comparing mannose and glucose donors with different protecting groups have shown distinct stereochemical outcomes acs.orgacs.orgchemrxiv.org.

Table 1: Stereoselectivity in Glycosylations with Mannose and Glucose Donors

| Donor Type (Protecting Groups) | Acceptor Nucleophilicity | Observed Stereoselectivity | Key Observations | Source |

| Benzylidene Mannose | Varied | Primarily β-selective | Robust stereoselectivity, less susceptible to acceptor nucleophilicity. | acs.orgrsc.org |

| Benzylidene Glucose | Varied | α/β Mixtures (ratio varies) | Stereoselectivity highly dependent on acceptor nucleophilicity. | acs.orgrsc.org |

| Mannose (C-3 Acyl, Benzylidene) | Not specified | Highly α-selective | C-3 acyl group influences stereochemical outcome. | acs.org |

| Glucose (C-3 Acyl, Benzylidene) | Not specified | α/β Mixtures | C-3 acyl group had no effect on stereochemical outcome compared to C-3 benzyl (B1604629). | acs.org |

| Mannose (C-3 Benzoyl) | Not specified | α-mannosides | α-glycosyl triflate is main intermediate, likely reacts via dioxanium ion/β-triflate. | acs.org |

| Mannose (Benzylidene, C-3 Benzoate) | Not specified | β-glycosyl triflate observed | Evidence for β-glycosyl triflate intermediate. | chemrxiv.orgru.nl |

Detailed research findings have explored the mechanisms underlying the observed stereoselectivity. For example, studies using NMR techniques, such as CEST NMR, have allowed for the detection and characterization of rapidly equilibrating intermediates, including α- and β-glycosyl triflates acs.orgru.nlcsic.es. These studies have provided experimental evidence supporting the involvement of these intermediates in determining the stereochemical outcome acs.orgcsic.es. Differences in triflate dissociation rates and mechanisms between mannose and glucose derivatives have also been observed, further explaining their divergent stereoselectivities acs.orgchemrxiv.orgru.nl.

The ability of this compound to participate in -like displacements from the α-anomeric triflate to yield β-mannosides is particularly significant, as the synthesis of this 1,2-cis linkage can be challenging rsc.orgnih.govmdpi.com. The conformational preferences of mannose derivatives and the influence of protecting groups on the stability of transition states and intermediates play a crucial role in favoring this pathway nih.govnih.govrsc.org.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,6-triacetyloxy-5-(trifluoromethylsulfonyloxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3O12S/c1-6(19)25-5-10-11(26-7(2)20)12(27-8(3)21)13(14(29-10)28-9(4)22)30-31(23,24)15(16,17)18/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBDVHSTOUGZTJ-PEBLQZBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238841 | |

| Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92051-23-5 | |

| Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092051235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-MANNOPYRANOSE 1,3,4,6-TETRA-O-ACETATE 2-O-TRIFLUOROMETHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KI8FFQ6TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Mannose Triflate Preparation

Influence of Protecting Groups on Mannose Triflate Formation

Effect of Benzylidene Acetals

Benzylidene acetals are frequently employed as protecting groups in carbohydrate chemistry, and their presence significantly impacts the synthesis and subsequent reactions of this compound derivatives, particularly influencing stereoselectivity in glycosylation reactions universiteitleiden.nlwikipedia.org. In the context of mannose derivatives, the 4,6-O-benzylidene acetal (B89532) plays a critical role in directing the stereochemical outcome towards β-glycosides when the anomeric triflate is activated acs.orgnih.gov.

Research suggests that the benzylidene acetal group limits the conformational flexibility of the mannopyranose ring. This constraint makes it more challenging for the ring to adopt a flattened structure necessary to accommodate the positive charge in a potential oxocarbenium ion intermediate universiteitleiden.nl. By locking the C6-O6 bond antiperiplanar to the C5-O5 bond, the benzylidene acetal maximizes its electron-withdrawing effect, thereby destabilizing the glycosyl oxocarbenium ion acs.org. This destabilization shifts the equilibrium towards the more covalent triflate species acs.org.

The stereoselectivity observed in glycosylation reactions involving benzylidene-protected mannose triflates is often explained by the mechanism involving a transient contact ion pair (CIP) acs.orgnih.gov. In this CIP, the triflate counterion is believed to shield the α-face of the oxocarbenium ion, favoring nucleophilic attack on the β-face, leading to the formation of β-glycosides acs.orgnih.gov. This is in contrast to the α-selectivity often observed with glucosyl counterparts, highlighting the unique influence of the mannose configuration and the benzylidene acetal acs.orgnih.gov. Studies, including kinetic isotope effects, have provided evidence supporting an associative pathway for the formation of β-linked products from benzylidene mannose donors, with substantial oxocarbenium ion character developing in the transition state for β-linked disaccharide formation universiteitleiden.nl. The benzylidene effect extends to the formation of C-glycosides as well nih.gov.

Stability and Storage of this compound Solutions

The stability and storage conditions of this compound are crucial for maintaining its reactivity and suitability as a precursor, particularly for sensitive applications like radiopharmaceutical synthesis. This compound is typically supplied as a white solid scbt.com.

This compound in dry powder form generally requires storage at sub-ambient temperatures to ensure stability over a reasonable period google.com. For instance, the shelf life of dry powder this compound has been reported as 6 months when stored at 5°C google.com. Storage at -20°C ± 5°C, desiccated, tightly closed, and protected from light, is also recommended for longer-term stability nucmedcor.com. One source suggests a retest date of not less than 18 months from the manufacturing date when stored at -20 ±5 °C isotope-cmr.com.

Interestingly, research has indicated that storing this compound in an organic solvent, such as acetonitrile (B52724), can surprisingly improve its stability compared to storage as a dry powder google.com. This finding runs contrary to the general expectation that degradation would occur more quickly in solution google.com. Studies evaluating the stability of this compound in acetonitrile at elevated temperatures (e.g., 50°C) have shown good chemical stability by HPLC even after several weeks, suggesting a clear stabilization effect by dissolving this compound in acetonitrile google.com. The presence of water in the acetonitrile solution can impact stability, and studies have evaluated stability at different water levels google.com.

For stock solutions, specific storage conditions and periods are recommended. Storage at -80°C is suggested for up to 6 months, while storage at -20°C is recommended for up to 1 month medchemexpress.com. Solutions of this compound in acetonitrile or deuterated acetonitrile are known to have limited stability at room temperature, and traditionally were prepared only immediately before use (maximum one to two hours prior to conversion to FDG) google.com. However, methods have been developed to prepare storage-stable solutions of this compound in acetonitrile and deuterated acetonitrile google.com. These methods involve using high-purity this compound (at least 99 wt. %) and solvent (99.9 wt. %), dissolving under controlled humidity and temperature, microfiltering, and sealing in inert containers google.com. Solutions prepared this way have shown storage stability of more than 1 year at room temperature based on 19F-NMR analyses google.com.

Based on the research findings, here is a summary of stability data for this compound:

| State | Solvent | Temperature | Observed Stability | Source |

| Dry Powder | N/A | 5°C | 6 months | google.com |

| Dry Powder | N/A | -20°C ± 5°C | 18 months | nucmedcor.com |

| Stock Solution | - | -80°C | 6 months | medchemexpress.com |

| Stock Solution | - | -20°C | 1 month | medchemexpress.com |

| Solution | Acetonitrile | 50°C | Good stability after 8 weeks | google.com |

| Solution | Acetonitrile | Room Temperature | > 1 year (with specific preparation) | google.com |

Note: The stability of stock solutions at -80°C and -20°C is based on general recommendations for a precursor for 18F-FDG synthesis medchemexpress.com. The stability in acetonitrile at room temperature for >1 year is achieved through a specific preparation process google.com.

Mechanistic Investigations of Glycosylation Reactions Involving Mannose Triflate

Reaction Pathways and Kinetics

The stereochemical outcome of mannose triflate-mediated glycosylations is dictated by the competition between different reaction pathways, each with its own kinetics and characteristic intermediates.

A significant body of evidence supports the operation of SN2-like mechanisms in glycosylation reactions involving mannose triflates. researchgate.netnih.gov In this pathway, a nucleophile attacks the anomeric center, displacing the triflate leaving group in a single, concerted step, which results in an inversion of configuration. The most common SN2-like pathway involves the nucleophilic attack on the major, more stable α-glycosyl triflate (or its corresponding contact ion pair) to produce the β-glycoside. nih.govacs.org This pathway is particularly favored when strong nucleophiles are used. researchgate.net

The kinetics of triflate dissociation provide insight into the operative mechanism. A first-order dependence on the triflate anion concentration for the rate of dissociation from the α-triflate is indicative of a bimolecular, SN2-like displacement of the α-triflate by another triflate anion to form the β-triflate intermediate. chemrxiv.org This contrasts with unimolecular (SN1-like) dissociation to form an oxocarbenium ion, where the rate would be independent of the triflate concentration. chemrxiv.org Studies have shown that for mannosides lacking a C-3 benzoyl group, the triflate dissociation rate is indeed first order in triflate concentration, supporting an SN2-like interconversion between anomeric triflates. chemrxiv.org

Table 1: Key Intermediates in this compound Glycosylation and Their Stereochemical Consequences

| Intermediate | Typical Precursor | Method of Detection/Characterization | Stereochemical Outcome | References |

|---|---|---|---|---|

| α-Glycosyl Triflate | Activated Mannosyl Donor | Low-Temperature NMR | β-Glycoside (via SN2) | nih.govnih.gov |

| β-Glycosyl Triflate | α-Glycosyl Triflate (via anomerization) | CEST NMR | α-Glycoside (via SN2) | nih.govacs.orgacs.orgnih.gov |

| Oxocarbenium Ion | Dissociation of Triflate Ion Pair | Computational Modeling, Inferred from kinetics | Mixture of α/β-Glycosides (via SN1) | nih.govacs.orgnih.govnih.gov |

| 1,3-Dioxanium Ion | 3-Acyl-4,6-benzylidene Mannosyl α-Triflate | CEST NMR, Gas-Phase Spectroscopy | α-Glycoside | nih.govchemrxiv.orgacs.org |

Table 2: Influence of Protecting Groups on Mannosylation Pathways

| C-3 Protecting Group (with 4,6-O-benzylidene) | Dominant Intermediate Pathway | Primary Product | References |

|---|---|---|---|

| Benzyl (B1604629) (non-participating) | α-Triflate → SN2 attack | β-Mannoside | nih.govchemrxiv.org |

| Benzoyl (acyl, participating) | α-Triflate → 1,3-Dioxanium Ion | α-Mannoside | nih.govchemrxiv.org |

SN1-like Mechanisms

While strong evidence supports the role of mannosyl α-triflates as intermediates in glycosylation reactions proceeding via an SN2-type mechanism, the involvement of dissociative, SN1-like pathways has also been established, particularly with weaker nucleophiles acs.orgresearchgate.net. These mechanisms involve the formation of highly reactive cationic intermediates, such as oxocarbenium ions, which are key to understanding the stereochemical outcomes of these reactions researchgate.netnih.gov.

The shift from an SN2 to a more SN1-like pathway is often observed when less nucleophilic acceptors are used. This change in mechanism can lead to an increase in α-stereoselectivity acs.org. The reaction pathway can involve a continuum of intermediates, including covalent triflates, contact ion pairs (CIP), and solvent-separated ion pairs (SSIP) wikipedia.org. In a dissociative mechanism, the triflate anion departs, forming a transient contact ion pair. This CIP can then either be attacked by the nucleophile or further dissociate into a solvent-separated ion pair, which is more susceptible to attack from either the α or β face wikipedia.org.

Primary ¹³C-kinetic isotope effect (KIE) analyses have been employed to probe the nature of the transition state. For instance, in a glycosylation reaction with a glucose-derived triflate and a poor nucleophile like trifluoroethanol, the observed ¹³C-KIE value of 1.012 is closer to the range expected for SN1-like substitutions (1.00–1.01) than for concerted SN2 reactions (1.03–1.08) acs.org. This suggests a more dissociative process. For some mannose-derived systems, particularly those with a C-3 acyl protecting group, evidence points towards the formation of a 1,3-dioxanium ion, which dictates the formation of the α-mannosyl product nih.govacs.orgnih.govacs.org. The formation of this dioxanium ion proceeds from the α-triflate intermediate nih.govacs.org.

Conversely, certain protecting group patterns, like the 4,6-O-benzylidene group in the Crich β-mannosylation, are crucial for favoring the covalent α-triflate and minimizing the formation of oxocarbenium ions that would lead to the α-glycoside product wikipedia.org. Even in these cases, the potential for dissociative pathways involving ion pairs exists wikipedia.org.

Triflate Dissociation Kinetics and Mechanism

The stability and reactivity of mannose triflates can be assessed by studying the kinetics of triflate dissociation in the absence of a nucleophilic acceptor. Using selective ¹⁹F Exchange Spectroscopy (EXSY) NMR, the rate of magnetization transfer from the covalently bound triflate on the anomeric carbon to the unbound triflate ion can be measured, providing a direct measure of the dissociation rate ru.nl.

The rate of triflate dissociation is sensitive to the protecting group pattern on the mannose ring. For example, mannosyl triflates with a single benzoate (B1203000) ester at the C-3 position exhibit faster triflate dissociation compared to a fully benzylated analogue ru.nl. Interestingly, a 4,6-O-benzylidene protected mannosyl triflate with a C-3 benzoate dissociates slower than its non-benzylidene counterpart but faster than the fully benzylated version, highlighting the electronic and torsional effects of the benzylidene ring system ru.nl.

The mechanism of triflate dissociation can be either unimolecular, proceeding through the formation of a solvent-separated ion pair or a dioxanium ion, or bimolecular, involving an SN2-like displacement by a free triflate anion to form the anomeric triflate ru.nl. The dependence of the dissociation rate on the concentration of free triflate can distinguish between these pathways. A first-order dependence on triflate concentration indicates a bimolecular SN2-like mechanism for anomerization, while a rate that is insensitive to triflate concentration points to a unimolecular dissociation ru.nlnih.gov.

| Mannosyl Triflate Derivative | Temperature (°C) | Dissociation Rate (s⁻¹) | Reference |

|---|---|---|---|

| 3-O-Benzoyl-2,4,6-tri-O-benzyl-α-D-mannopyranosyl triflate | -40 | ~1.0 | ru.nl |

| 3-O-Benzoyl-4,6-O-benzylidene-2-O-benzyl-α-D-mannopyranosyl triflate | -40 | ~0.4 | ru.nl |

| 2,3,4,6-tetra-O-benzyl-α-D-mannopyranosyl triflate | -40 | ~0.1 | ru.nl |

Anomerization of Glycosyl Triflates

The interconversion between the α- and β-anomers of mannosyl triflates is a crucial process that significantly influences the stereochemical outcome of glycosylation reactions. For a long time, the β-mannosyl triflate was considered too unstable to be a significant intermediate nih.gov. However, recent studies using advanced NMR techniques like ¹H/¹⁹F Chemical Exchange Saturation Transfer (CEST) have enabled the detection of the elusive β-mannosyl triflate, prompting a re-evaluation of its role in anomerization and glycosylation nih.govacs.org.

The anomerization process, an α ⇌ β interconversion, is often a bimolecular, SN2-like process where a triflate anion acts as a nucleophile acs.org. The kinetics of this interconversion can be the rate-limiting step for the formation of certain glycosidic products. For instance, it has been shown that the formation of α-glucosides is necessarily preceded by a bimolecular α → β triflate interconversion, which can become the rate-determining step acs.org. This finding challenges the often-assumed Curtin-Hammett principle, where rapid equilibration of intermediates is presumed acs.orgresearchgate.net.

While the more stable α-anomer is the major species observed in solution, the formation of the more reactive, less stable β-anomer can provide a pathway to α-glycosides acs.org. Computational studies have shown that the activation energy for the formation of the β-mannosyl triflate from the α-anomer is significant, calculated to be around +16.5 kcal mol⁻¹ nih.gov. Despite the low equilibrium concentration of the β-triflate, its higher reactivity can make it a key product-forming intermediate nih.gov. The detection of an equilibrium between α- and β-triflates for a 4,6-O-benzylidene mannoside further supports the existence and potential reactivity of the β-anomer, even though in this specific case, it is considered less reactive towards product formation acs.org.

Computational Studies on Reaction Mechanisms

Mapping Potential Energy Surfaces

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of glycosylations involving this compound. By mapping the potential energy surfaces (PES), researchers can visualize the energetic landscape of the reaction, identify key intermediates and transition states, and explain the origins of stereoselectivity nih.govacs.orgresearchgate.net.

Density Functional Theory (DFT) calculations have been used to map the reaction profiles for the formation of various reactive intermediates from anomeric mannosyl triflates nih.govacs.org. For example, the PES for the formation of a 1,3-dioxanium ion from a 3-O-benzoyl-4,6-O-benzylidene mannosyl α-triflate has been computed. This pathway involves several steps: an initial rotation of the C-3 benzoate group, a conformational change of the pyranose ring to a boat-like conformation (e.g., B₂,₅), and finally, the intramolecular displacement of the anomeric triflate by the ester carbonyl oxygen nih.govacs.orgchemrxiv.org.

These computational maps reveal that the energy barriers for different pathways can explain the observed product distributions. For instance, the formation of the benzylidene mannosyl 1,3-dioxanium ion is computationally shown to be a favorable process, which accounts for the high α-selectivity observed with these donors nih.govnih.govacs.org. In contrast, the analogous pathway for a glucosyl donor is thwarted by a high-energy transition state due to unfavorable steric interactions, specifically a flagpole interaction between the C-2 substituent and the C-5 proton in the required B₂,₅ conformation nih.govnih.govacs.orgacs.org. These studies highlight how subtle changes in stereochemistry at a single center can dramatically alter the potential energy surface and, consequently, the reaction outcome nih.govacs.org.

Free Energy Differences of Anomeric Triflates

Computational studies have provided quantitative insights into the relative stabilities of the α- and β-anomers of mannosyl triflates by calculating their Gibbs free energy differences (ΔG). These calculations are crucial for understanding the equilibrium position of the anomerization process.

The α-anomer of mannosyl triflate is generally found to be more stable than the β-anomer. This is consistent with experimental observations where the α-triflate is the major species in solution nih.gov. The energy difference is influenced by factors such as steric and electronic effects, including the anomeric effect. For a 2-O-methyl-3-O-benzoyl-4,6-O-ethylidene mannoside system, the computed Gibbs free energy of the β-triflate is higher than that of the α-triflate nih.govacs.org.

The transition state for the interconversion of the anomers has also been computationally located, providing the activation free energy for the anomerization process. For the aforementioned mannoside system, the activation energy (TSIV) for the conversion of the α-triflate (Rα) to the β-triflate (Rβ) was calculated to be +16.5 kcal mol⁻¹ relative to the α-anomer nih.govchemrxiv.org. Comparing these energy values with those for other intermediates on the potential energy surface helps to predict the most likely reaction pathways under kinetic control nih.gov.

| Species | Description | Relative ΔG (kcal mol⁻¹) | Reference |

|---|---|---|---|

| Rα-Man | α-Mannosyl triflate | 0.0 | nih.gov |

| TSIV | Transition state for α → β anomerization | +16.5 | nih.gov |

| Rβ-Man | β-Mannosyl triflate | +3.2 | nih.gov |

| P-man | Triflate-stabilized dioxanium ion | +9.9 | nih.gov |

Energies are relative to the α-1-O-triflyl-2-O-methyl-3-O-benzoyl-4,6-O-ethylidene mannose (Rα-Man) intermediate in dichloromethane (B109758).

Conformational Analysis of Reactive Intermediates

The stereochemical outcome of glycosylation reactions is intimately linked to the three-dimensional structures of the fleeting reactive intermediates. Computational conformational analysis provides crucial insights into the preferred shapes of species like mannosyl oxocarbenium ions and dioxanium ions nih.govnih.gov.

For the mannosyl oxocarbenium ion, computations predict several low-energy conformations, including half-chair (e.g., ⁴H₃), envelope (e.g., ³E), and boat (e.g., B₂,₅) forms nih.govacs.orgacs.org. The relative stability of these conformers is highly dependent on the substitution pattern of the sugar ring nih.gov. Notably, the B₂,₅ boat conformer is often calculated to be particularly stable for mannosyl cations, which is significant as this conformation is implicated in the formation of 1,3-dioxanium ions from 3-acyl protected donors nih.govnih.gov. The conformational restriction imposed by a 4,6-O-benzylidene ring plays a key role in favoring specific conformations nih.gov.

Conformational Energy Landscape (CEL) maps, generated through computational methods, are used to explore the entire conformational space available to these cationic intermediates nih.govresearchgate.net. By combining CEL mapping with calculated IR spectra, the computationally predicted structures can be compared with experimental gas-phase IR ion spectroscopy data, providing strong evidence for the existence of specific conformers like the 1,3-dioxanium ion in the mannosyl series nih.govacs.orgresearchgate.net. This integrated approach has shown that the mannosyl 1,3-dioxanium ion preferentially adopts a skew-boat-like conformation (¹S₅) acs.org. The analysis of these conformations is critical, as the accessibility of the α- and β-faces of the cation to an incoming nucleophile is determined by its three-dimensional structure nih.gov.

Spectroscopic Techniques in Mechanistic Elucidation

Modern spectroscopic methods, particularly when applied at low temperatures or in the gas phase, have been instrumental in capturing the fleeting existence of reactive intermediates in glycosylation reactions with this compound. These techniques offer a window into the conformational dynamics, electronic structures, and intermolecular interactions that are critical determinants of reactivity and selectivity.

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the in-situ study of glycosylation reaction intermediates. By cooling the reaction mixture to temperatures as low as -80 °C, the lifetimes of transient species such as mannosyl triflates can be extended, allowing for their detection and structural characterization by ¹H, ¹³C, and ¹⁹F NMR.

These studies have consistently identified the α-mannosyl triflate as the major observable intermediate upon activation of various mannosyl donors. The anomeric proton (H-1) of these α-triflates typically resonates in the downfield region of the ¹H NMR spectrum. The conformation of the pyranose ring, which is crucial for its reactivity, can be inferred from the coupling constants, particularly ³J(H1,H2). For instance, a small coupling constant is indicative of a ⁴C₁ chair conformation, while a larger coupling constant suggests a twist-boat or a ¹C₄ chair conformation. In some cases, low-temperature NMR has revealed the existence of a conformational equilibrium between the more stable ⁴C₁ chair and a more reactive ¹C₄ chair conformation. For example, a ³J(H1,H2) coupling constant of 6.5 Hz for a mannuronic acid-derived triflate was indicative of a strong preference for the ¹C₄ conformation.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the intermediates. The chemical shift of the anomeric carbon (C-1) is particularly sensitive to the nature of the anomeric substituent. For α-mannosyl triflates, the C-1 resonance is typically observed around 106.4 ppm. The detection of a minor species with a C-1 chemical shift at approximately 104.3 ppm has been attributed to the corresponding β-mannosyl triflate, providing direct evidence for the existence of this highly reactive, low-population intermediate.

¹⁹F NMR spectroscopy is a powerful tool for studying reactions involving the triflate group, as the ¹⁹F nucleus is 100% abundant and has a wide chemical shift range, making it a sensitive probe of the local electronic environment. The trifluoromethyl group of the covalently bound anomeric triflate gives rise to a distinct signal that is well-separated from the signal of the triflate anion. For instance, in a study of a mannuronic acid triflate, two signals were observed in the ¹⁹F NMR spectrum at low temperature, which were assigned to the ¹C₄ (-210.6 ppm) and ⁴C₁ (-202.6 ppm) conformers. This technique is also instrumental in monitoring the consumption of the covalent triflate and the formation of products.

| Intermediate | Nucleus | Parameter | Observed Value | Significance |

|---|---|---|---|---|

| α-Mannosyl Triflate (⁴C₁ conformation) | ¹H | ³J(H1,H2) | < 2 Hz | Axial-equatorial relationship of H-1 and H-2. |

| ¹³C | δ(C-1) | ~106.4 ppm | Characteristic of the α-anomeric triflate. | |

| α-Mannosyl Triflate (¹C₄ conformation) | ¹H | ³J(H1,H2) | ~6.5 Hz | Equatorial-axial relationship of H-1 and H-2. |

| ¹⁹F | δ(CF₃) | -210.6 ppm | Chemical shift of the triflate in the ¹C₄ conformer. | |

| β-Mannosyl Triflate | ¹³C | δ(C-1) | ~104.3 ppm | Characteristic of the β-anomeric triflate. |

While low-temperature NMR is effective for observing relatively stable intermediates, many crucial species in glycosylation reactions exist in very low concentrations and are in rapid equilibrium with the more stable intermediates, rendering them "invisible" to conventional NMR techniques. Chemical Exchange Saturation Transfer (CEST) NMR is a powerful method for detecting and characterizing such low-population, transient species. nih.gov

The principle of CEST NMR involves selectively saturating the NMR signal of the "invisible" minor species. If this species is in chemical exchange with a major, observable species, the saturation will be transferred to the major species, resulting in a decrease in its signal intensity. By monitoring the intensity of the major species' signal as a function of the saturation frequency, a "dip" in the signal intensity can be observed at the resonance frequency of the minor species, thus revealing its presence and chemical shift.

In the context of this compound glycosylations, CEST NMR has been instrumental in providing evidence for the existence of highly reactive intermediates such as dioxanium ions and β-glycosyl triflates. nih.gov For example, by selectively irradiating the region where the anomeric proton of a putative β-mannosyl triflate is expected to resonate (around 5.5-5.7 ppm), a saturation transfer to the well-characterized α-mannosyl triflate's anomeric proton signal can be observed, confirming the presence of the β-anomer. nih.gov Similarly, ¹³C CEST NMR has been used to detect the formation of dioxanium ions through the participation of a C-2 ester group. Saturation of the carbonyl carbon of the putative dioxanium ion leads to a decrease in the intensity of the carbonyl signal of the starting α-triflate.

¹⁹F CEST NMR is particularly useful for probing the exchange between the covalent α-glycosyl triflate and other triflate-containing species. For instance, saturation transfer observed between the α-triflate signal (around -75.9 ppm) and a signal at a slightly different chemical shift (e.g., -75.0 ppm) can indicate the presence of a β-triflate in equilibrium. nih.gov

Beyond detection, CEST experiments can also provide kinetic information about the exchange processes. The rate of exchange (kex) between the interconverting species can be extracted by analyzing the CEST data at different saturation powers and durations. For a p-anisoyl-protected mannose derivative, the rates of triflate dissociation and dioxanium ion formation were found to be coupled, with a measured rate of approximately 0.26-0.28 s⁻¹. This quantitative data is crucial for understanding the reaction kinetics and the relative contributions of different pathways to product formation.

| Intermediate Detected | CEST NMR Experiment | Observed Nucleus/Reporter Peak | Approximate Chemical Shift of "Invisible" Species | Kinetic Information Obtained |

|---|---|---|---|---|

| β-Mannosyl Triflate | ¹H CEST | α-triflate H-1 | δ ~ 5.5–5.7 ppm | Qualitative evidence of exchange. |

| Dioxanium Ion | ¹³C CEST | α-triflate C=O | Varies with protecting group | Coupled rates of formation with triflate dissociation. |

| β-Mannosyl Triflate | ¹⁹F CEST | α-triflate CF₃ (-75.9 ppm) | δ ~ -75.0 ppm | Evidence of triflate exchange. |

To gain further insight into the intrinsic properties of the reactive intermediates, free from solvent effects, gas-phase spectroscopic techniques have been employed. Infrared ion spectroscopy (IRIS), often coupled with mass spectrometry, allows for the structural characterization of mass-selected glycosyl cations generated from this compound precursors. This is typically achieved by collision-induced dissociation (CID) of a protonated or adducted mannosyl donor in the gas phase, which ejects the triflate group and generates the corresponding mannosyl cation.

The vibrational spectrum of the isolated cation is then recorded by monitoring its fragmentation as a function of the wavelength of an infrared laser (Infrared Multiphoton Dissociation - IRMPD spectroscopy). The experimental IR spectrum is then compared with theoretical spectra calculated using methods like Density Functional Theory (DFT) for various possible isomeric structures. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the cation's structure.

These studies have provided direct spectroscopic evidence for the existence of mannosyl oxocarbenium ions. A key diagnostic feature of the oxocarbenium ion is a strong vibrational band in the region of 1585-1609 cm⁻¹, which is assigned to the C-1=O⁺₅ stretching mode. The exact position of this band can provide information about the conformation of the pyranose ring.

Furthermore, gas-phase IR spectroscopy can distinguish between the oxocarbenium ion and other stabilized intermediates, such as dioxolenium or dioxanium ions formed through neighboring group participation. For example, if a C-2 acetyl group participates in the stabilization of the anomeric center, the characteristic C=O stretch of the acetyl group (typically around 1750-1800 cm⁻¹) disappears from the spectrum, and new bands corresponding to the dioxolenium ring vibrations appear at lower frequencies. This powerful technique provides a detailed picture of the gas-phase structure of these highly reactive species, which serves as a valuable benchmark for understanding their behavior in solution.

| Intermediate | Vibrational Mode | Observed Frequency (cm⁻¹) | Significance |

|---|---|---|---|

| Mannosyl Oxocarbenium Ion | C-1=O⁺₅ stretch | ~1585 - 1609 | Diagnostic for the oxocarbenium ion. |

| C=O stretch (of non-participating ester) | ~1750 - 1800 | Indicates the ester group is not involved in stabilization. | |

| Dioxolenium/Dioxanium Ion (from ester participation) | C=O stretch (of participating ester) | Absent | Indicates participation of the ester in a cyclic structure. |

| O-C=O⁺ stretch | ~1540 | Diagnostic for the formation of a dioxolenium ion. |

Stereoselectivity in Mannose Triflate Mediated Glycosylations

Factors Influencing Stereochemical Outcome

The generation of a specific anomer in a glycosylation reaction is dictated by the reaction mechanism, which can range from a direct S(_N)2-like displacement to a more S(_N)1-like pathway involving an oxocarbenium ion intermediate. The following subsections detail the key factors that influence which of these pathways is favored and, consequently, the stereochemical outcome.

The nucleophilicity of the glycosyl acceptor plays a crucial role in determining the stereoselectivity of mannose triflate-mediated glycosylations. A general principle is that more nucleophilic acceptors tend to favor an S(_N)2-type mechanism, leading to inversion of configuration at the anomeric center. In the case of an α-mannosyl triflate intermediate, a highly nucleophilic acceptor will attack from the β-face, resulting in the formation of the β-mannoside.

Systematic studies using a series of model alcohol acceptors with varying nucleophilicity have been conducted to probe the relationship between acceptor reactivity and stereochemical outcome. rsc.orgnih.gov It has been observed that glycosylations with benzylidene-protected mannose donors are generally robust in terms of diastereoselectivity, consistently providing high β-selectivity across a range of acceptor nucleophilicities. nih.gov This is in contrast to analogous glucose donors, which show a greater susceptibility to changes in acceptor nucleophilicity, often leading to a shift from β- to α-selectivity as the acceptor becomes less nucleophilic. rsc.orgnih.gov

The observed β-selectivity with reactive O-nucleophiles is attributed to an associative S(_N)2-type substitution of the intermediate α-triflate. nih.gov As the acceptor becomes less nucleophilic, the reaction may shift towards a more dissociative S(_N)1-like mechanism, which can lead to a decrease in stereoselectivity. However, even with weakly nucleophilic acceptors, mannosylations can still maintain good β-selectivity, highlighting the inherent preference for this pathway in certain mannose donor systems. nih.gov

A study on the glycosylation of a 4,6-O-benzylidene protected glucosyl donor with a set of model nucleophiles of decreasing reactivity (ethanol, 2-fluoroethanol, 2,2-difluoroethanol, and 2,2,2-trifluoroethanol) demonstrated a clear shift from β- to α-selectivity. rsc.org Conversely, reactions with a 2,3-di-O-benzyl benzylidene mannose donor consistently yielded the β-product, regardless of the acceptor's reactivity. researchgate.net

Table 1: Effect of Acceptor Nucleophilicity on Stereoselectivity

| Donor | Acceptor | Predominant Product | Reference |

|---|---|---|---|

| 4,6-O-Benzylidene Mannose Donor | Highly Nucleophilic Alcohols | β-Mannoside | nih.gov |

| 4,6-O-Benzylidene Mannose Donor | Weakly Nucleophilic Alcohols | β-Mannoside | nih.gov |

| 4,6-O-Benzylidene Glucose Donor | Highly Nucleophilic Alcohols | β-Glucoside | rsc.orgnih.gov |

| 4,6-O-Benzylidene Glucose Donor | Weakly Nucleophilic Alcohols | α-Glucoside | rsc.orgnih.gov |

Protecting groups on the mannosyl donor have a profound influence on the stereochemical outcome of glycosylation. The 4,6-O-benzylidene acetal (B89532) is a particularly important protecting group that has been instrumental in the development of highly β-selective mannosylation methods. nih.gov This protecting group restricts the conformation of the pyranose ring, which is thought to destabilize the formation of an oxocarbenium ion, thereby favoring a direct S(_N)2 displacement of the anomeric triflate. nih.govnih.gov This conformational constraint is a key element in the success of the Crich β-mannosylation protocol. nih.gov

In contrast, donors with more flexible protecting groups, such as benzyl (B1604629) ethers, may be more prone to follow an S(_N)1 pathway, leading to a mixture of anomers. The presence of an electron-withdrawing protecting group, such as a benzoate (B1203000) ester, at the C-3 position has been shown to increase the rate of triflate dissociation in the mannose series, which could influence the reaction mechanism and stereoselectivity. chemrxiv.org The interplay between different protecting groups can be complex, and their combined electronic and steric effects ultimately dictate the preferred reaction pathway. acs.org

Reaction temperature and the choice of solvent are critical parameters that can significantly impact the stereoselectivity of glycosylation. researchgate.net Low temperatures, typically around -78 °C, are often employed in this compound-mediated glycosylations to favor the kinetic product and suppress side reactions. nih.gov At these low temperatures, the lifetime of the reactive α-mannosyl triflate intermediate can be extended, allowing for selective attack by the nucleophile before anomerization or decomposition occurs. rsc.org

The polarity of the solvent can influence the stability of charged intermediates. Nonpolar solvents, such as dichloromethane (B109758), are commonly used and can favor an S(_N)2-like pathway by discouraging the formation of solvent-separated ion pairs that would lead to an S(_N)1 reaction. researchgate.net In some systems, it has been observed that diethyl ether can favor the formation of α-glycosides, while dichloromethane leads to β-isomers. researchgate.net The choice of solvent can therefore be a powerful tool for directing the stereochemical outcome of the glycosylation.

The stoichiometry of the reactants, specifically the ratio of the glycosyl donor to the acceptor, and their concentration can also affect the outcome of the glycosylation. While often less discussed than other factors, these parameters can influence reaction rates and the prevalence of side reactions. In some instances, increasing the concentration of the reactants has been shown to improve the conversion to the desired product. researchgate.net

Investigations into bis-thiourea-catalyzed β-mannosylations revealed that while slightly higher conversions could be achieved by increasing the stoichiometry of either the donor or the acceptor, these gains were offset by a decrease in β-selectivity. nih.gov Consequently, equimolar ratios of donor and acceptor were found to be optimal for achieving high selectivity in that particular system. nih.gov The optimal stoichiometry and concentration are often system-dependent and may require empirical optimization to achieve the best results.

β-Mannosylation Strategies Utilizing this compound

The synthesis of 1,2-cis-β-mannosidic linkages is a formidable challenge in carbohydrate chemistry due to unfavorable steric and electronic factors. wikipedia.orgepfl.ch this compound has emerged as a key intermediate in several successful strategies to overcome this challenge. These methods typically involve the in situ generation of a highly reactive α-mannosyl triflate, which then undergoes a stereospecific S(_N)2-like reaction with a glycosyl acceptor to furnish the desired β-mannoside. ox.ac.uk

A breakthrough in the stereoselective synthesis of β-mannosides was the development of the Crich β-mannosylation protocol. wikipedia.orgepfl.ch This powerful method is predicated on the activation of an α-mannosyl sulfoxide (B87167) with triflic anhydride (B1165640) (Tf(_2)O) in the presence of a hindered, non-nucleophilic base, such as 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP), at low temperature. wikipedia.org This activation generates a transient α-mannosyl triflate intermediate in situ. epfl.ch

The presence of a 4,6-O-benzylidene protecting group on the mannosyl sulfoxide donor is crucial for the high β-selectivity of this reaction. ox.ac.uk As previously discussed, this protecting group imposes conformational constraints that disfavor the formation of an oxocarbenium ion and promote a direct S(_N)2 displacement of the anomeric triflate by the incoming nucleophile. nih.gov The subsequent addition of a glycosyl acceptor leads to a highly stereoselective formation of the β-mannosidic linkage. wikipedia.org

The Crich protocol has proven to be effective with a wide range of acceptors, including primary, secondary, and even tertiary alcohols, consistently providing good yields and high β-selectivity. wikipedia.org The general applicability and high stereoselectivity of this method have established it as a cornerstone in the synthesis of complex oligosaccharides and glycoconjugates containing the challenging β-mannoside motif.

Table 2: Key Features of the Crich β-Mannosylation Protocol

| Feature | Description | Reference |

|---|---|---|

| Donor Precursor | α-Mannosyl sulfoxide | wikipedia.org |

| Activator | Triflic anhydride (Tf(_2)O) | wikipedia.orgepfl.ch |

| Base | 2,6-di-tert-butyl-4-methylpyridine (DTBMP) | wikipedia.org |

| Key Intermediate | α-Mannosyl triflate | epfl.ch |

| Crucial Protecting Group | 4,6-O-Benzylidene acetal | ox.ac.uk |

| Reaction Mechanism | Predominantly S(_N)2-like displacement | ox.ac.uk |

| Stereochemical Outcome | High β-selectivity | wikipedia.org |

Stereoelectronic Effects in β-Mannoside Formation

The synthesis of β-mannosides, a 1,2-cis glycosidic linkage, presents a significant challenge due to unfavorable steric and stereoelectronic factors. The anomeric effect thermodynamically favors the α-anomer, while the axial substituent at the C2 position sterically hinders the β-face from nucleophilic attack. However, a highly successful strategy for achieving high β-selectivity involves the use of mannosyl donors equipped with a 4,6-O-benzylidene acetal protecting group, which are converted in situ into α-mannosyl triflates. nih.govnih.gov

The stereoelectronic basis for the high β-selectivity observed with these donors lies in the suppression of an SN1-like pathway, which would proceed through a dissociative oxocarbenium ion intermediate and favor the α-product. Instead, a stereospecific SN2-like mechanism is promoted. nih.govnih.gov

Key stereoelectronic factors include:

Conformational Rigidity : The 4,6-O-benzylidene acetal locks the pyranose ring in a rigid 4C1 chair conformation. This rigidity disfavors the conformational change required to form an oxocarbenium ion, which typically prefers a half-chair (4H3) or boat (B2,5) conformation. nih.gov

Destabilization of the Oxocarbenium Ion : The transition from the covalent α-triflate to the oxocarbenium ion involves a decrease in the O2-C2-C3-O3 torsional angle. This change enhances the electron-withdrawing effect of the C2-O2 bond, destabilizing the developing positive charge at the anomeric center (C1) and thus increasing the energy barrier for oxocarbenium ion formation. nih.gov

Promotion of SN2 Displacement : By raising the activation energy for the SN1 pathway, the alternative SN2-like pathway becomes dominant. The nucleophile attacks the anomeric carbon from the β-face, displacing the α-oriented triflate leaving group and resulting in a clean inversion of stereochemistry to form the β-mannoside. nih.govnih.gov

Research by Crich and others has provided strong evidence for the intermediacy of the α-mannosyl triflate in these reactions. nih.govnih.gov The benzylidene group's role is primarily to prevent the rehybridization at the anomeric carbon necessary for the formation of a planar oxocarbenium ion, thereby favoring the displacement pathway on the covalent triflate intermediate. nih.gov The influence of protecting groups on the stereochemical outcome is a critical aspect of this methodology.

| Mannosyl Donor | Key Protecting Group(s) | Proposed Intermediate | Primary Mechanism | Major Product |

|---|---|---|---|---|

| 2,3-Di-O-benzyl-4,6-O-benzylidene-mannosyl | 4,6-O-Benzylidene | α-Mannosyl triflate | SN2-like | β-Mannoside |

| 2-Deoxy-4,6-O-benzylidene-mannosyl | 4,6-O-Benzylidene (No O2-C2-O3 interaction) | Oxocarbenium ion-like | SN1-like | α/β Mixture |

| 2,3,4,6-Tetra-O-benzyl-mannosyl | Acyclic ethers (flexible) | Oxocarbenium ion | SN1-like | α-Mannoside |

α-Mannosylation Strategies

While the formation of β-mannosides often requires carefully designed strategies to overcome unfavorable stereoelectronics, the synthesis of α-mannosides is typically favored. The α-anomer is the thermodynamically more stable product due to the anomeric effect. Strategies for achieving high α-selectivity with this compound donors generally involve promoting reaction conditions that allow for thermodynamic control or that proceed through an SN1-like mechanism.

Neighboring Group Participation : A powerful strategy for ensuring α-selectivity is the use of a participating protecting group at the C3 position. When a C3-acyl group (like a benzoate) is present on the mannosyl donor, activation with a triflate source does not lead to a simple α-triflate. Instead, the acyl group participates to form a stabilized mannosyl 1,3-dioxanium ion. nih.gov Nucleophilic attack on this intermediate occurs exclusively from the α-face, leading to the formation of the α-mannoside with high stereoselectivity. nih.gov This approach effectively changes the reaction pathway, overriding the factors that would typically lead to β-selectivity in benzylidene-protected systems.

Thermodynamic Control : Glycosylation reactions can sometimes produce a mixture of anomers under kinetic control (lower temperatures, rapid reaction). The thermodynamically more stable α-anomer can be favored by allowing the reaction to equilibrate at higher temperatures. nih.govresearchgate.net This strategy relies on the reversibility of the glycosylation reaction or the anomerization of the key triflate intermediates. Conducting the reaction at elevated temperatures provides the energy needed to overcome the activation barrier for the reverse reaction of the less stable β-product, allowing the equilibrium to shift towards the more stable α-product. nih.govresearchgate.net

| Strategy | Key Donor Feature / Condition | Mechanism / Principle | Expected Outcome |

|---|---|---|---|

| Neighboring Group Participation | C3-Acyl protecting group | Formation of a 1,3-dioxanium ion intermediate | High α-selectivity |

| Thermodynamic Control | Elevated reaction temperature | Equilibration to the more stable anomer | Increased α-selectivity |

| Intermediate Anomerization | Weak nucleophile / conditions favoring anomerization | SN2 attack on the transient β-triflate | α-Mannoside formation |

| Standard SN1 Pathway | Flexible protecting groups (e.g., benzyl ethers) | Formation of oxocarbenium ion, attack from α-face (anomeric effect) | Predominantly α-Mannoside |

Applications of Mannose Triflate in Synthetic Carbohydrate Chemistry

Radiosynthesis of 2-Deoxy-2-[<sup>18</sup>F]fluoro-D-glucose (<sup>18</sup>F-FDG)

Automated Radiosynthesizers for 18F-FDG Production

Mannose triflate is the most commonly used precursor for the routine, automated synthesis of 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) for positron emission tomography (PET). Automated synthesis modules are essential for producing this critical radiopharmaceutical safely, reliably, and reproducibly. Various commercial and research-based radiosynthesizers utilize this compound to achieve high radiochemical yields and purity.

The general process on these automated systems involves several key steps. First, aqueous [18F]fluoride produced by a cyclotron is trapped on an anion exchange cartridge (such as a QMA Sep-Pak). The [18F]fluoride is then eluted into a reaction vessel using a solution containing a phase-transfer catalyst, typically a potassium carbonate (K2CO3) and Kryptofix 2.2.2 (K222) complex. The solvent is removed azeotropically to ensure anhydrous conditions, which are critical for the subsequent nucleophilic substitution reaction. A solution of this compound in an appropriate solvent (commonly acetonitrile) is then added to the dried [18F]fluoride-K222 complex, and the mixture is heated. This step facilitates the SN2 nucleophilic substitution, where the [18F]fluoride displaces the triflate leaving group on the mannose precursor. Following the radiolabeling step, the acetyl protecting groups are removed via hydrolysis, typically using an acid or base, to yield the final [18F]FDG product.

Several automated synthesizers have been successfully adapted for [18F]FDG production using this compound. For instance, the Siemens Explora FDG-4 module is a non-cassette-based system where reagents are formulated and used, offering a cost-effective advantage for each production batch. nih.gov Cassette-based systems, such as the GE TRACERLab (e.g., FXFN or FASTlab) and ELIXYS modules, offer convenience and streamlined production with disposable kits. nih.govchemimpex.com Research has demonstrated high radiochemical yields (RCY) with these systems, often exceeding 55-70%, with high radiochemical purity (>96%). nih.gov

The table below summarizes typical parameters and outcomes for [18F]FDG synthesis using this compound on various automated platforms.

| Radiosynthesizer | Precursor Amount | Reaction Conditions | Synthesis Time | Radiochemical Yield (RCY) | Radiochemical Purity | Reference |

| Siemens Explora FDG-4 | Not specified | Not specified | Not specified | 55% ± 2% (decay uncorrected) | >96% | nih.gov |

| GE TRACERLab FXFN | 40 mg | 100 °C for 30 min in 15% water in ethanol | ~35 min | 70% ± 10% | Not specified | chemimpex.com |

| ELIXYS | 20 mg | 130 °C for 3 min in acetonitrile (B52724) | Not specified | Not specified | Not specified | |

| MPS-100 | Not specified | Not specified | ~35 min | ~45% (EOB) | Meets clinical QC parameters | nih.gov |

| F300E | Not specified | Not specified | ~25 min | ~60% (EOB) | Meets clinical QC parameters | nih.gov |

EOB: End of Bombardment

Advanced Methods for [18F]Fluorination

While the standard [18F]fluorination of this compound in acetonitrile is highly reliable, research continues to explore advanced methods to improve synthesis efficiency, reduce time, and move towards more environmentally friendly ("greener") processes. chemimpex.comresearchgate.net

Another advanced approach involves leveraging solid-phase extraction (SPE) cartridges for a more streamlined purification and hydrolysis. In one method, after the initial fluorination reaction in acetonitrile, the solution containing the protected intermediate (2-[18F]fluoro-1,3,4,6-tetra-O-acetyl-D-glucose) is passed through a tC18 cartridge. This traps the fluorinated intermediate while allowing unreacted [18F]fluoride and other impurities to be washed away. The subsequent hydrolysis of the protecting groups can then be performed directly on the cartridge, simplifying the purification process.

These advanced methods highlight ongoing efforts to optimize the production of [18F]FDG from this compound, focusing on making the process faster, more efficient, and more sustainable without compromising the yield or purity of the final product.

Applications in Material Science

The unique chemical properties of this compound also lend themselves to applications in material science. chemimpex.com

Development of Functional Materials (e.g., Hydrogels)

This compound is utilized in the development of functional materials, including hydrogels. chemimpex.com Hydrogels are three-dimensional polymer networks that can absorb large quantities of water, and their properties make them highly suitable for biomedical applications such as tissue engineering and controlled drug delivery systems. chemimpex.comnih.gov The reactivity of this compound allows it to be incorporated into polymer backbones or used to functionalize existing materials. This can impart specific biological recognition properties to the material, leveraging the natural affinity of mannose for certain biological receptors.

Lignin Valorization into Renewable Fuels

A novel application of this compound has been demonstrated in the field of biofuel production, specifically in the valorization of lignin. Lignin is a complex aromatic polymer found in plant biomass and is a major, often underutilized, byproduct of the paper and bioethanol industries. Researchers have developed a method for the transformation of sugar cane lignin into renewable fuel-range cycloalkanes using a system involving an earth-abundant catalyst (AlCl3) and a biobased this compound support. This process highlights an innovative use of a carbohydrate-derived chemical to facilitate the conversion of biomass waste into valuable, energy-dense fuels.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound serves as a key building block and a versatile reagent for synthesizing complex molecules with therapeutic potential. chemimpex.com

Design of Glycosylated Drugs

This compound is a highly effective glycosyl donor, a role that is central to the synthesis of glycosylated drugs and complex carbohydrates. chemimpex.com The triflate group is an excellent leaving group, which greatly facilitates nucleophilic substitution at the anomeric carbon, allowing for the formation of glycosidic bonds with high efficiency. This reactivity is harnessed by researchers to create novel glycosylated compounds for drug development. chemimpex.com

The process of glycosylation can significantly alter the properties of a drug molecule, affecting its solubility, stability, and ability to interact with biological targets. By attaching a mannose moiety to a pharmacophore, chemists can design drugs that target specific mannose-binding proteins (lectins) on the surface of cells, potentially leading to more targeted therapies for viral infections or cancer. chemimpex.com The stereoselective synthesis of β-mannopyranosides, a challenging task in carbohydrate chemistry, can be facilitated by the chemistry of glycosyl triflates. researchgate.net The use of this compound and related donors provides a pathway for creating complex oligosaccharides and glycoconjugates that are crucial for the development of vaccines and other carbohydrate-based therapeutics. chemimpex.comnih.gov

Development of Antiviral and Anticancer Agents

The incorporation of mannose moieties into drug candidates is a strategic approach in medicinal chemistry to enhance targeting and efficacy. This compound is a key reagent in this process, enabling the synthesis of mannosylated compounds designed as antiviral and anticancer agents nih.gov. The principle behind this strategy often involves targeting specific mannose receptors on the surface of cells, such as macrophages and dendritic cells, which can lead to enhanced uptake of the therapeutic agent. While much of the documented use of this compound is for the synthesis of the diagnostic imaging agent [¹⁸F]FDG for PET scans in oncology nih.govnih.govresearchgate.netnih.gov, its role as a glycosylation agent extends to the synthesis of therapeutic molecules.

The synthesis of various nucleoside analogs, a cornerstone of antiviral and anticancer therapy, often requires the formation of a glycosidic bond between a sugar moiety and a nucleobase. While not always specifying this compound, the synthesis of such analogs frequently employs glycosyl donors with good leaving groups, like triflates, to achieve the desired stereochemistry and yield mdpi.com. For instance, the synthesis of certain antiviral nucleoside analogs involves reacting a triflate-activated sugar intermediate with a nucleobase mdpi.com. This general principle underscores the potential of this compound in creating novel mannosylated nucleoside analogs with potential therapeutic activity.

Research into mannose-based compounds has yielded derivatives with demonstrated anticancer activity. For example, mannose-based bis-1,2,3-triazole derivatives have been synthesized and evaluated for their anticancer effects against cell lines like AMJ13 researchgate.net. The synthesis of such complex molecules relies on building blocks derived from D-mannose, and the strategic introduction of mannose units can be efficiently achieved using activated donors like this compound.

| Research Area | Compound Class | Synthetic Strategy | Target/Application | Key Findings |

| Anticancer | Mannosylated Prodrugs | Glycosylation of active drug molecule | Targeted delivery to cancer cells expressing mannose receptors | Enhanced cellular uptake and cytotoxicity compared to the non-mannosylated parent drug. |

| Antiviral | Mannosylated Nucleoside Analogs | Glycosylation of a nucleobase or modified base | Inhibition of viral replication (e.g., HIV, HCV) | Mannose moiety can improve pharmacokinetic properties and cellular uptake. |

| Cancer Immunology | Glycoconjugate Vaccines | Conjugation of tumor-associated carbohydrate antigens | Stimulation of an anti-tumor immune response | Mannosylation can enhance uptake by antigen-presenting cells, leading to a stronger immune response. |

Modification of Biomolecules

This compound is an effective reagent for the glycosylation of biomolecules, such as peptides and proteins, a modification that can significantly enhance their therapeutic properties nih.gov. Glycosylation can improve a biomolecule's stability, solubility, and in vivo half-life, and it can be used to target the molecule to specific cells or tissues nih.govresearchgate.net.

The chemical glycosylation of peptides is a promising strategy to modulate their physicochemical and pharmacological properties. Attaching mannose units can facilitate transport across biological membranes, increase metabolic stability, and enhance receptor binding nih.gov. The process often involves the synthesis of a glycosylated amino acid building block, which is then incorporated into the peptide sequence during solid-phase peptide synthesis. This compound, with its high reactivity, is an ideal candidate for the initial glycosylation of the amino acid.

This modification strategy is particularly relevant for developing peptide-based therapeutics. For example, mannosylation can be used to target peptides to antigen-presenting cells, which is beneficial for the development of vaccines and immunotherapies researchgate.net. The mannose receptors on these cells recognize the mannosylated peptide, leading to enhanced internalization and presentation to T-cells nih.gov.

Furthermore, the site-specific modification of proteins to create more effective biopharmaceuticals is an area of intense research. While enzymatic methods are common, chemical approaches using highly reactive donors like this compound offer an alternative for creating well-defined glycoforms. This precise control over the glycan structure is crucial, as different glycoforms can have different biological activities.

| Biomolecule | Modification Strategy | Purpose of Modification | Potential Outcome |

| Therapeutic Peptides | Site-specific mannosylation via glycosylated amino acid incorporation | Improve stability, solubility, and targeted delivery | Enhanced pharmacokinetic profile and therapeutic efficacy. |

| Antibodies/Proteins | Chemical glycosylation of specific residues | Targeting to cells with mannose receptors (e.g., for enzyme replacement therapy or targeted drug delivery) | Increased cellular uptake and delivery of the protein to the desired site of action (e.g., lysosomes) researchgate.net. |

| Vaccine Antigens | Conjugation with mannose moieties | Enhance immunogenicity | Improved uptake by dendritic cells and macrophages, leading to a more robust immune response researchgate.net. |

Future Directions and Challenges in Mannose Triflate Research

Development of Novel Glycosylation Protocols

The development of efficient and stereoselective glycosylation protocols using mannose triflate remains a central area of research. While this compound is a powerful glycosyl donor, achieving desired stereochemical outcomes, particularly the challenging β-mannosidic linkages, often requires careful control of reaction conditions, protecting groups, and activators. nih.govresearchgate.net

Current efforts are directed towards developing novel synthetic routes for this compound itself, aiming for improved efficiency and scalability. For instance, research has explored using ionic liquids in the synthesis of this compound intermediates to enhance reaction yields. wikipedia.org Such advancements in precursor synthesis are crucial for facilitating large-scale applications. citeab.comuni-freiburg.de

Furthermore, the exploration of new catalytic systems and reaction conditions for mannosylation reactions employing this compound is an active area. Novel activators, such as bismuth(III) triflate, are being investigated for their effectiveness in promoting glycosylation reactions with mannosyl halides, which are related donors. fishersci.ca Similarly, direct dehydrative glycosylation catalyzed by compounds like diphenylammonium triflate presents a greener approach to forming glycosidic bonds, and its applicability with mannose derivatives is of interest. wikipedia.org

Developing regioselective glycosylation strategies for complex mannose-containing structures is another important challenge. Research into selectively glycosylating unprotected or partially protected mannoside acceptors is vital for the efficient construction of branched oligosaccharides, which are prevalent in biological systems. sigmaaldrich.com

Future research will likely focus on:

Designing this compound derivatives with tailored reactivity and stereoselectivity.

Developing milder and more environmentally friendly glycosylation conditions.

Creating efficient protocols for the synthesis of complex, branched mannose oligosaccharides.

Exploring the use of photocatalysis, electrochemistry, or flow chemistry in this compound mediated glycosylations.

Advanced Spectroscopic and Computational Techniques for Mechanistic Understanding

A deeper understanding of the intricate mechanisms of glycosylation reactions involving this compound is crucial for rational design of improved protocols. These reactions often proceed through complex pathways involving transient intermediates such as anomeric triflates, oxocarbenium ions, and dioxanium ions. researchgate.netciteab.comguidetopharmacology.orgnih.gov

Advanced spectroscopic techniques, including variable temperature NMR and exchange NMR, are invaluable tools for detecting and characterizing these short-lived and reactive species. nih.gov These methods allow researchers to probe the dynamic equilibria between different intermediates and gain insights into their relative stabilities and reactivities. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in complementing experimental studies. DFT calculations can provide detailed information about transition states, energy profiles, and the influence of substituents and protecting groups on the reaction pathway and stereochemical outcome. nih.govresearchgate.netciteab.comguidetopharmacology.org Combining spectroscopic data with computational modeling allows for a comprehensive picture of the glycosylation mechanism. citeab.comguidetopharmacology.org

Challenges in this area include the inherent instability of some key intermediates, making their detection and characterization difficult. Future directions in mechanistic studies will involve:

Applying cutting-edge spectroscopic techniques with higher sensitivity and temporal resolution to capture fleeting intermediates.

Developing more sophisticated computational models to accurately predict reactivity and selectivity.

Investigating the role of solvent effects and counterions in stabilizing or destabilizing intermediates.

Building a comprehensive library of kinetic and thermodynamic parameters for different mannosylation pathways.

Expansion of Applications in Chemical Biology and Drug Discovery

The unique biological roles of mannose-containing glycans make this compound a critical building block for applications in chemical biology and drug discovery. Mannose is involved in various biological processes, including cell-cell recognition, immune responses, and protein folding. nih.govnih.gov

This compound is already widely used in the synthesis of glycoconjugates, including glycoproteins and glycolipids, which are important targets for therapeutic development. nih.gov Its application in the design of antiviral and anticancer agents is an active area of research. nih.gov Furthermore, this compound is indispensable in the production of glycosylated drugs and vaccines, where precise glycosylation patterns are essential for efficacy and stability. nih.gov

A significant application of this compound is its use as a precursor for the synthesis of 18F-FDG (2-deoxy-2-[18F]fluoro-D-glucose), a widely used radiotracer in Positron Emission Tomography (PET) for cancer detection and monitoring. citeab.comisotope-cmr.comuni-freiburg.de Research continues to optimize the radiosynthesis of 18F-FDG from this compound to improve yield and purity.

Future research aims to expand the applications of this compound in:

Synthesizing complex mannose-containing oligosaccharides and glycoconjugates for studying specific biological interactions.

Developing mannose-based probes and glycoarrays for high-throughput screening in chemical biology. nih.gov

Designing targeted drug delivery systems utilizing mannose receptors on cell surfaces.

Exploring the synthesis of novel mannose mimetics and analogs with potential therapeutic activities.

Further optimizing the radiosynthesis of mannose-based radiotracers for advanced molecular imaging techniques.

常见问题

Q. What experimental controls are critical when comparing this compound’s efficacy across different glycosylation protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。